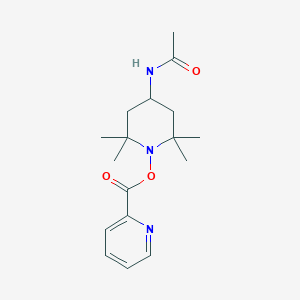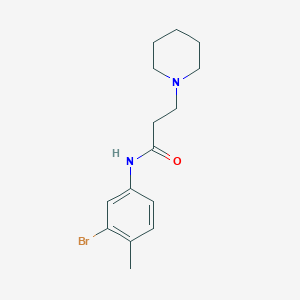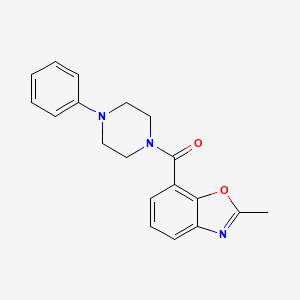![molecular formula C17H21NO4 B11505479 N-[2-(4-butoxyphenoxy)ethyl]furan-2-carboxamide CAS No. 296272-85-0](/img/structure/B11505479.png)
N-[2-(4-butoxyphenoxy)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-butoxyphenoxy)ethyl]furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and environmental science. The unique structure of this compound, which includes a furan ring and a phenoxyethyl group, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-[2-(4-butoxyphenoxy)ethyl]furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with 2-(4-butoxyphenoxy)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carboxamide.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
N-[2-(4-butoxyphenoxy)ethyl]furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The furan ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields diketone derivatives, while reduction of the carboxamide group produces primary amines.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of furan carboxamides and their derivatives. Researchers use it to investigate reaction mechanisms and develop new synthetic methodologies.
Biology: The compound exhibits biological activity and has been explored for its potential as an antimicrobial and antifungal agent. Its structure-activity relationship (SAR) studies help in designing more potent analogs.
Medicine: Due to its biological activity, N-[2-(4-butoxyphenoxy)ethyl]furan-2-carboxamide is being investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound’s unique properties make it useful in the development of new materials and coatings with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-(4-butoxyphenoxy)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and phenoxyethyl group play crucial roles in its biological activity. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. Additionally, it may interact with cellular receptors and signaling pathways, contributing to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
N-[2-(4-butoxyphenoxy)ethyl]furan-2-carboxamide can be compared with other similar compounds such as N-[2-(4-tert-butylphenoxy)ethyl]furan-2-carboxamide and N-[2-(4-methoxyphenoxy)ethyl]furan-2-carboxamide. These compounds share a similar core structure but differ in the substituents on the phenoxyethyl group. The differences in substituents can significantly impact their biological activity and chemical reactivity.
N-[2-(4-tert-butylphenoxy)ethyl]furan-2-carboxamide: This compound has a tert-butyl group instead of a butoxy group, which may result in different steric and electronic effects, influencing its reactivity and biological activity.
N-[2-(4-methoxyphenoxy)ethyl]furan-2-carboxamide: The presence of a methoxy group can enhance the compound’s electron-donating properties, potentially increasing its reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
296272-85-0 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
N-[2-(4-butoxyphenoxy)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H21NO4/c1-2-3-11-20-14-6-8-15(9-7-14)21-13-10-18-17(19)16-5-4-12-22-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,18,19) |
InChI Key |
CMVDGSZPGBAJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2 |
solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-hydroxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11505404.png)
![Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B11505409.png)


![Ethyl 4-[(2-{[(3-iodophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B11505422.png)
![Ethyl 4-[({3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11505429.png)
![7-(Ethoxycarbonyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B11505432.png)
![1-benzyl-N-(2-methoxyphenyl)-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide](/img/structure/B11505433.png)
![2-Methoxy-5-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide](/img/structure/B11505437.png)

![Ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11505445.png)
![2-(1H-benzimidazol-1-yl)-N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11505469.png)

![3-[(4-tert-butylphenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11505474.png)
